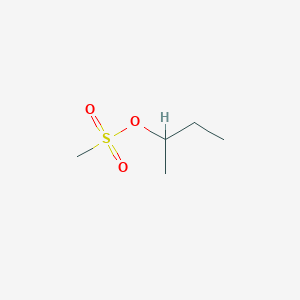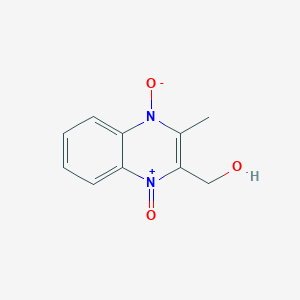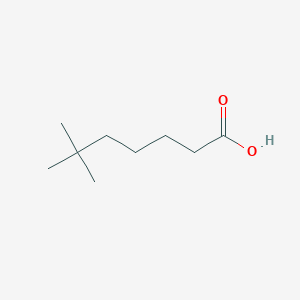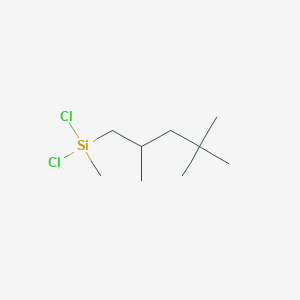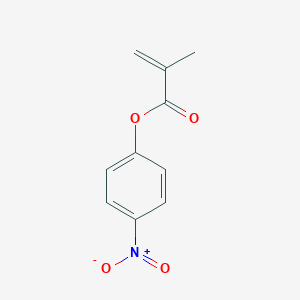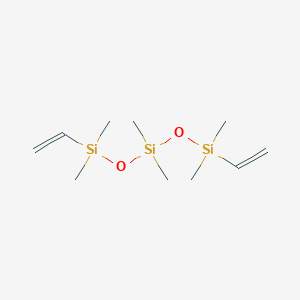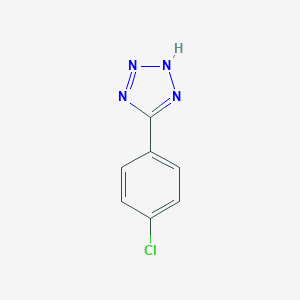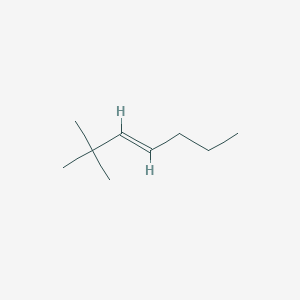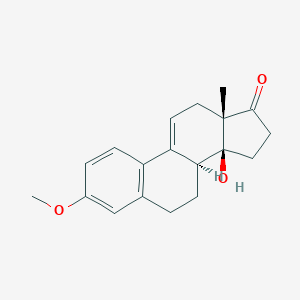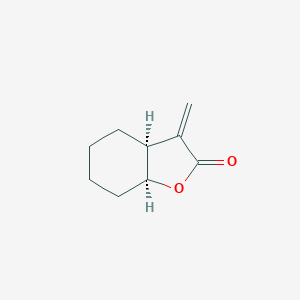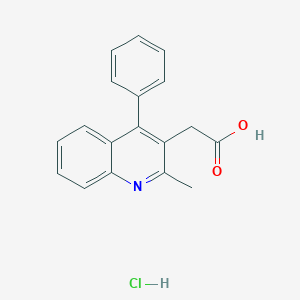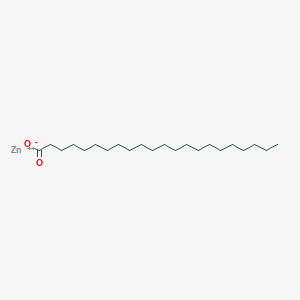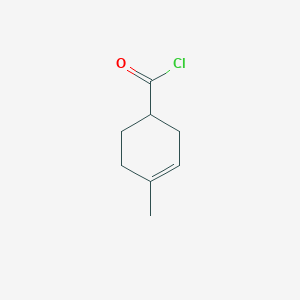
4-Methylcyclohex-3-ene-1-carbonyl chloride
Übersicht
Beschreibung
4-Methylcyclohex-3-ene-1-carbonyl chloride, also known as MCHC, is a chemical compound that is widely used in scientific research. It is a highly reactive compound that is used in the synthesis of various organic compounds. MCHC is a colorless liquid with a pungent odor and is soluble in most organic solvents.
Wirkmechanismus
4-Methylcyclohex-3-ene-1-carbonyl chloride is a highly reactive compound that can undergo various chemical reactions. It can react with a variety of nucleophiles such as amines, alcohols, and thiols. The reaction of 4-Methylcyclohex-3-ene-1-carbonyl chloride with nucleophiles results in the formation of a carbonyl group, which is an important functional group in organic chemistry.
Biochemische Und Physiologische Effekte
4-Methylcyclohex-3-ene-1-carbonyl chloride has not been extensively studied for its biochemical and physiological effects. However, it is known to be a highly reactive compound that can react with biological molecules such as proteins and nucleic acids. The reactivity of 4-Methylcyclohex-3-ene-1-carbonyl chloride may lead to cytotoxicity and genotoxicity, which may have implications for its use in scientific research.
Vorteile Und Einschränkungen Für Laborexperimente
4-Methylcyclohex-3-ene-1-carbonyl chloride is a highly reactive compound that can be used in a variety of chemical reactions. It is a useful reagent for the synthesis of various organic compounds. However, the high reactivity of 4-Methylcyclohex-3-ene-1-carbonyl chloride can also be a limitation, as it may react with unintended nucleophiles. Additionally, the pungent odor of 4-Methylcyclohex-3-ene-1-carbonyl chloride may make it difficult to work with in the laboratory.
Zukünftige Richtungen
There are several future directions for the use of 4-Methylcyclohex-3-ene-1-carbonyl chloride in scientific research. One area of interest is the synthesis of chiral compounds using 4-Methylcyclohex-3-ene-1-carbonyl chloride as a reagent. Chiral compounds are important in the pharmaceutical industry, and the use of 4-Methylcyclohex-3-ene-1-carbonyl chloride may provide a more efficient and cost-effective method for their synthesis. Another area of interest is the development of new reactions using 4-Methylcyclohex-3-ene-1-carbonyl chloride as a reactive intermediate. The high reactivity of 4-Methylcyclohex-3-ene-1-carbonyl chloride may lead to the discovery of new chemical reactions that can be used in the synthesis of various organic compounds.
Conclusion:
In conclusion, 4-Methylcyclohex-3-ene-1-carbonyl chloride is a highly reactive compound that is widely used in scientific research. It is a useful reagent for the synthesis of various organic compounds and has several potential future directions for research. However, the high reactivity of 4-Methylcyclohex-3-ene-1-carbonyl chloride may also have implications for its use in scientific research, and further studies are needed to fully understand its biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
4-Methylcyclohex-3-ene-1-carbonyl chloride is widely used in scientific research as a reactive intermediate in the synthesis of various organic compounds. It is used in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. 4-Methylcyclohex-3-ene-1-carbonyl chloride is also used as a reagent in the synthesis of chiral compounds, which are important in the pharmaceutical industry.
Eigenschaften
CAS-Nummer |
16695-95-7 |
|---|---|
Produktname |
4-Methylcyclohex-3-ene-1-carbonyl chloride |
Molekularformel |
C8H11ClO |
Molekulargewicht |
158.62 g/mol |
IUPAC-Name |
4-methylcyclohex-3-ene-1-carbonyl chloride |
InChI |
InChI=1S/C8H11ClO/c1-6-2-4-7(5-3-6)8(9)10/h2,7H,3-5H2,1H3 |
InChI-Schlüssel |
NZZITUYJLJVUTI-UHFFFAOYSA-N |
SMILES |
CC1=CCC(CC1)C(=O)Cl |
Kanonische SMILES |
CC1=CCC(CC1)C(=O)Cl |
Synonyme |
3-Cyclohexene-1-carbonyl chloride, 4-methyl- (8CI,9CI) |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

